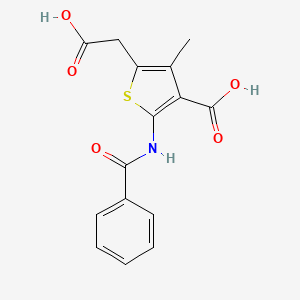
2-Thiopheneacetic acid, 5-benzamido-4-carboxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-tiofenoacético, 5-benzamido-4-carboxi-3-metil- es un compuesto orgánico complejo que presenta un anillo de tiofeno sustituido con varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido 2-tiofenoacético, 5-benzamido-4-carboxi-3-metil- típicamente involucra reacciones orgánicas de múltiples pasos. Un enfoque común comienza con el anillo de tiofeno, que se somete a acilación para introducir la porción de ácido acético. Los pasos posteriores involucran la introducción del grupo benzamido y el grupo ácido carboxílico a través de reacciones de amidación y carboxilación, respectivamente. El grupo metilo generalmente se introduce mediante reacciones de alquilación.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar versiones optimizadas de los métodos de síntesis de laboratorio, centrándose en la escalabilidad, la rentabilidad y las consideraciones ambientales. Los catalizadores y los solventes se eligen para maximizar el rendimiento y minimizar los residuos. Los reactores de flujo continuo y otras tecnologías avanzadas podrían emplearse para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-tiofenoacético, 5-benzamido-4-carboxi-3-metil- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, modificando potencialmente su reactividad y propiedades.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Los reactivos como los halógenos (por ejemplo, cloro, bromo) y los nucleófilos (por ejemplo, aminas, alcoholes) se emplean en diversas condiciones.
Principales productos formados
Los productos de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a derivados diversos.
Aplicaciones Científicas De Investigación
El ácido 2-tiofenoacético, 5-benzamido-4-carboxi-3-metil- tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas, incluidos los productos farmacéuticos y agroquímicos.
Biología: Los derivados del compuesto pueden exhibir actividad biológica, lo que lo convierte en un candidato para el desarrollo de fármacos y estudios bioquímicos.
Medicina: Las posibles aplicaciones terapéuticas incluyen agentes antiinflamatorios, antimicrobianos y anticancerígenos.
Industria: Se puede utilizar en el desarrollo de materiales avanzados, como polímeros y componentes electrónicos.
Mecanismo De Acción
El mecanismo por el cual el ácido 2-tiofenoacético, 5-benzamido-4-carboxi-3-metil- ejerce sus efectos depende de su aplicación específica. En la química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad. Las vías moleculares involucradas podrían incluir la inhibición de la actividad enzimática, la unión a receptores o la interferencia con las vías de señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-tiofenoacético: Un análogo más simple sin los grupos benzamido y ácido carboxílico.
Ácido 5-benzamido-2-tiofenoacético: Carece de los grupos ácido carboxílico y metilo.
Ácido 4-carboxi-3-metil-2-tiofenoacético: Falta el grupo benzamido.
Singularidad
El ácido 2-tiofenoacético, 5-benzamido-4-carboxi-3-metil- es único debido a su combinación de grupos funcionales, que confieren reactividad química específica y potencial actividad biológica. Esto lo convierte en un compuesto versátil para diversas aplicaciones, distinguiéndolo de análogos más simples.
Al comprender la síntesis, reacciones, aplicaciones y mecanismos del ácido 2-tiofenoacético, 5-benzamido-4-carboxi-3-metil-, los investigadores pueden explorar su máximo potencial en contextos científicos e industriales.
Propiedades
Número CAS |
105522-85-8 |
|---|---|
Fórmula molecular |
C15H13NO5S |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
2-benzamido-5-(carboxymethyl)-4-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C15H13NO5S/c1-8-10(7-11(17)18)22-14(12(8)15(20)21)16-13(19)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,19)(H,17,18)(H,20,21) |
Clave InChI |
HYGZYOLPBRGOMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C(=O)O)NC(=O)C2=CC=CC=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5,13-Dibromo-7,7,15,15-tetramethyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene](/img/structure/B12117635.png)

![4-(4-ethoxyphenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12117641.png)





![1-[4-(2,5-Dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12117681.png)
